1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound classified under the pyrazolopyrimidine derivatives. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is synthesized through multi-step organic reactions involving substituted anilines and aldehydes, leading to the formation of the pyrazolopyrimidine core structure. The compound's unique molecular configuration allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several key steps:
Industrial production often employs continuous flow reactors for efficiency and scalability, along with purification techniques like recrystallization and chromatography to ensure product quality .
The molecular formula for 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is . The structural representation can be described as follows:
InChI=1S/C21H20N4O/c1-14-8-9-19(16(3)10-14)25-20-18(11-23-25)21(26)24(13-22-20)12-17-7-5-4-6-15(17)2/h4-11,13H,12H2,1-3H3
.1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can participate in several chemical reactions:
The mechanism of action for 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific biological targets such as enzymes or receptors. This interaction modulates various biological pathways:
The physical properties of 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:
Chemical properties include:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
The primary applications of 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lie within medicinal chemistry:
Research continues to investigate its efficacy and safety profiles in various biological contexts .
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4